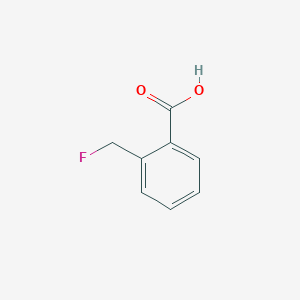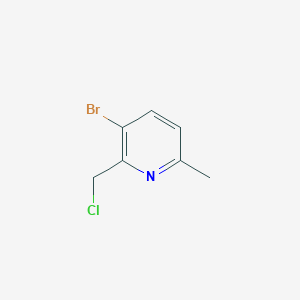![molecular formula C9H15NO2 B3236900 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 1378569-87-9](/img/structure/B3236900.png)
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Vue d'ensemble
Description
“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a chemical compound with the IUPAC name “methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate”. It has a molecular weight of 169.22 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “this compound”, often involves the reaction of amines with other organic compounds. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 . This indicates the arrangement of atoms and the chemical bonds that hold the atoms together. Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .Physical And Chemical Properties Analysis
“this compound” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate and its derivatives are integral in various synthetic chemical processes. For instance, a study by Seo Won-Jun et al. (1994) reported the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, which have applications in developing heterocyclic compounds (Seo Won-Jun et al., 1994). Similarly, Yi‐Feng Wang et al. (2012) developed a method for copper-catalyzed aerobic methyl/methylene oxygenation of substituted pyrroles, which is significant for synthesizing carbonyl indoles and pyrroles (Wang et al., 2012).
Development of Novel Compounds
Research by Griffin et al. (2012) demonstrates the use of methyleneaziridines, leading to the creation of cis-octahydrocyclopenta[c]pyrroles with multiple stereocentres, highlighting the complexity and versatility of this compound in creating novel chemical structures (Griffin et al., 2012).
Supramolecular Chemistry
In the field of supramolecular chemistry, research by Borman et al. (2011) indicates the role of meso-Octamethylcalix[4]pyrrole (C4P) in enhancing sulfate selectivity in solvent extraction processes. This study showcases the potential of this compound derivatives in advanced chemical separation techniques (Borman et al., 2011).
Catalysis and Green Chemistry
Fan et al. (2008) discussed the green synthesis of methyl pyrrole-1-carboxylate using solid base catalysts, illustrating the role of pyrrole derivatives in eco-friendly chemical processes (Fan et al., 2008).
Orientations Futures
Pyrrole derivatives, including “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate”, have diverse biological activities and are considered potential sources of biologically active compounds . Therefore, the future directions in the research of this compound could involve exploring its potential therapeutic applications and optimizing its synthesis process.
Propriétés
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYWKFLNLXEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





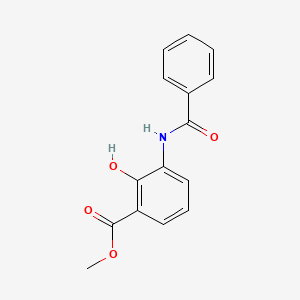
![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)
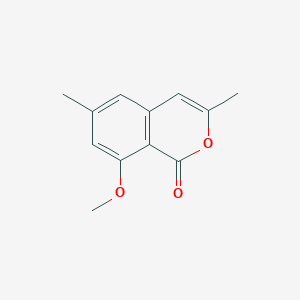
![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)


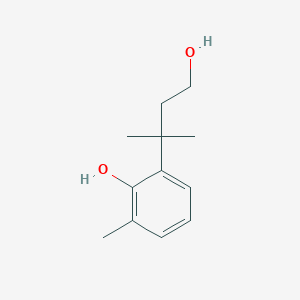
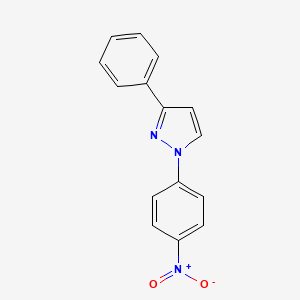
![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)
